molecular formula C17H19NO4 B15104365 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide

4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Cat. No.: B15104365
M. Wt: 301.34 g/mol
InChI Key: RASWAIRHIFAGDP-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H17NO4 It is characterized by the presence of methoxy groups attached to both the benzamide and phenoxyethyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and benzamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of both methoxy and phenoxyethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H19NO4/c1-20-14-5-3-13(4-6-14)17(19)18-11-12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

RASWAIRHIFAGDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)OC

Origin of Product

United States

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